molecular formula C15H18N4O3 B2701338 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034570-27-7

3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2701338
CAS No.: 2034570-27-7
M. Wt: 302.334
InChI Key: UVYLEKLAEFHSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a novel chemical compound offered for research purposes. It features a pyrazine core, a furan ring, and a tetrahydropyran (oxan-4-yl) urea moiety, a structure of significant interest in medicinal chemistry . Urea derivatives, particularly those with heterocyclic arrangements, are recognized as privileged scaffolds in drug discovery due to their ability to act as key hydrogen bond donors and acceptors, facilitating targeted interactions with biological proteins . Pyrazinyl ureas, as a class, have been investigated as potential therapeutic agents for complex diseases. Recent scientific studies have explored similar compounds for their role as blockers of the mitochondrial permeability transition pore (mPTP), a key target in mitigating β-amyloid-induced neurotoxicity, suggesting potential research pathways in models of Alzheimer's disease . Furthermore, urea-based compounds are well-known in oncology research for their inhibitory effects on various kinase targets . The structural elements present in this compound recommend it for investigation in biochemical and cellular assays to further elucidate its specific mechanism of action and potential research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-15(19-11-3-8-21-9-4-11)18-10-12-14(17-6-5-16-12)13-2-1-7-22-13/h1-2,5-7,11H,3-4,8-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYLEKLAEFHSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-yl pyrazine intermediate: This can be achieved through a condensation reaction between a furan derivative and a pyrazine derivative under acidic or basic conditions.

    Introduction of the tetrahydro-2H-pyran-4-yl group: This step may involve a nucleophilic substitution reaction where the intermediate reacts with a tetrahydro-2H-pyran-4-yl halide.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbamate under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrazine-urea scaffold is structurally distinct from other heterocyclic systems, but comparisons can be drawn with compounds sharing key functional groups:

Compound Core Structure Substituents Key Properties/Activities Reference
Target Compound Pyrazine-Urea Furan-2-yl, oxan-4-yl Moderate solubility (predicted); unconfirmed bioactivity
3-(Pyrazin-2-yl)-1H-indazoles Pyrazine-Indazole None (base structure) PIM-1 kinase inhibition (IC₅₀: 10–100 nM)
1-Alkyl-3-[4-(hydroxymethyl)pyrazol-3-yl]ureas Pyrazole-Urea Hydroxymethyl, alkyl/aryl Variable solubility; synthetic intermediates
Patent Compound I-2 Pyrazine-Oxadiazole 3,5-Bis(trifluoromethyl)benzoyl High lipophilicity; likely protease/kinase targeting

Key Observations :

  • Furan vs.
  • Urea vs. Oxadiazole : The urea group (–NH–CO–NH–) offers stronger hydrogen-bonding capacity compared to the oxadiazole in I-2, which may enhance binding to polar enzyme active sites (e.g., kinases or proteases) .
  • Oxan-4-yl vs. Hydroxymethyl : The oxan-4-yl group likely confers greater metabolic stability than the hydroxymethyl substituent in pyrazole-based ureas, which may undergo oxidation .

Biological Activity

3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the field of oncology. This compound integrates various functional groups, notably a furan ring, a pyrazine ring, and a urea moiety, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-(oxan-4-yl)urea
Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
CAS Number 2034570-27-7

Biological Activity

Recent studies have highlighted the anticancer and antitumor properties of this compound. It has shown promising results in various assays aimed at evaluating its efficacy against different cancer cell lines.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer types. For instance, the compound has been tested against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), ovarian cancer (OVCAR-4), and breast cancer (MDA-MB-435). The results indicated varying degrees of growth inhibition, with the following GI50 values:

Cancer TypeGI50 (μM)
Non-small cell lung cancer25.1
Leukemia21.5
Ovarian cancer28.7
Breast cancer15.9

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. This may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that regulates cell growth and survival.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways in malignant cells.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds within the same chemical class. For example, a recent review highlighted the synthesis and biological evaluation of various urea derivatives, demonstrating their potential as anticancer agents through similar mechanisms of action.

Comparative Analysis

A comparative study was conducted involving structurally related compounds to assess their biological activities:

Compound NameIC50 (μM)Activity Type
1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-(tetrahydro-pyran)}17.5Antitumor
1-{[3-(furan-2-yl)pyrazin]}22.0Cytotoxic
1-{(furan)}30.0Moderate Cytotoxicity

This table illustrates that variations in structure can lead to significant differences in biological potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.